Clofarabine
Overview
Description
Clofarabine is a purine nucleoside antimetabolite used to treat acute lymphoblastic leukemia (ALL), a cancer of the white blood cells, in patients who have already used at least two other cancer medicines . It is marketed as Clolar in the U.S. and Canada, or Evoltra in Europe, Australia, and New Zealand .
Synthesis Analysis
Clofarabine is synthesized starting from 2-chloroadenosine, through a reaction cascade comprising steps of enzymatic transglycosylation, benzoylation, isomerization, sulfonate ester formation (i.e., sulfonylation), fluorination, and deprotection . This method results in high yield production of clofarabine without the concomitant formation of undesired stereoisomers .Molecular Structure Analysis
Clofarabine is a purine nucleoside antimetabolite that differs from other purine nucleoside analogs by the presence of a chlorine in the purine ring and a fluorine in the ribose moiety .Chemical Reactions Analysis
Clofarabine is metabolized intracellularly to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases .Scientific Research Applications
Efficacy in Pediatric Acute Lymphoblastic Leukemia
Clofarabine has demonstrated effectiveness as a single agent in pediatric patients with refractory or relapsed acute lymphoblastic leukemia (ALL). A study found a 30% response rate in pediatric patients, allowing some to proceed to hematopoietic stem-cell transplantation (HSCT) (Jeha et al., 2006).
Pharmacological Mechanisms
Clofarabine acts by inhibiting DNA synthesis and ribonucleotide reductase, and inducing apoptosis. It is effective against various leukemia subtypes and is being tested in combination therapies for both leukemias and solid tumors (Zhenchuk et al., 2009).
Role in Combination Therapies
Studies have explored clofarabine in combination with cytarabine (ara-C) for treating relapsed acute leukemias. The combination is considered safe and active, with cellular pharmacology supporting the biochemical modulation strategy (Faderl et al., 2005).
Modulation of Cytarabine Triphosphate
Clofarabine modulates cytarabine triphosphate accumulation in myeloid leukemia cells, resulting in synergistic cell kill. This suggests its potential for clinical trials in combination regimens for AML patients (Cooper et al., 2005).
Use in Pediatric Patients
Clofarabine has shown efficacy in pediatric patients with acute lymphoblastic leukemia, with common adverse events being hematologic and gastrointestinal (Curran & Perry, 2005).
Application in Solid Tumors
Clofarabine has been tested in preclinical studies for solid tumors. For instance, it showed anti-angiogenic activity in endothelial cells, suggesting its potential role against solid tumors (Roy et al., 2006).
Radiosensitizing Properties
Clofarabine has demonstrated radiosensitizing effects both in vitro and in vivo by interfering with the DNA damage response, highlighting its potential in combination with radiotherapy for cancer treatment (Cariveau et al., 2008).
Oral Administration in Myelodysplastic Syndrome
Oralclofarabine has been evaluated for efficacy and toxicity in patients with higher-risk myelodysplastic syndrome (MDS). With a response rate of 43%, it presents a promising option for patients with higher-risk MDS, especially considering its relatively better toxicity profile at lower doses (Faderl et al., 2009).
Effect on Breast Cancer Cell Lines
Clofarabine has shown apoptotic and cytotoxic effects on the T47D breast cancer cell line in a time and dose-dependent manner, making it a potential candidate for breast cancer therapy (Rahmati-Yamchi et al., 2015).
Potential for Cytoreduction Prior to Transplantation
A study has shown the feasibility and anti-leukemic activity of clofarabine for cytoreduction followed by conditioning for haploidentical hematopoietic stem cell transplantation in patients with non-remission acute leukemia (Tischer et al., 2013).
Pharmacokinetic Impact on Toxicity and Efficacy
Research has revealed that higher clofarabine exposure is associated with increased liver toxicity without impacting anti-leukemic efficacy. This underscores the importance of individualized dosing based on pharmacokinetic parameters (Büttner et al., 2017).
Nursing Considerations for Outpatient Management
Clofarabine's most frequent side effects include gastrointestinal issues, myelosuppression, hepatotoxicity, renal dysfunction, and anorexia. Proper monitoring and patient education are crucial for its optimal outpatient management in adult leukemia patients (Dressel et al., 2011)
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDPHFBMKLOVOX-AYQXTPAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046437 | |
Record name | Clofarabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clofarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.89e+00 g/L | |
Record name | Clofarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clofarabine is metabolized intracellularly to the active 5'-monophosphate metabolite by deoxycytidine kinase and 5'-triphosphate metabolite by mono- and di-phospho-kinases. This metabolite inhibits DNA synthesis through an inhibitory action on ribonucleotide reductase, and by terminating DNA chain elongation and inhibiting repair through competitive inhibition of DNA polymerases. This leads to the depletion of the intracellular deoxynucleotide triphosphate pool and the self-potentiation of clofarabine triphosphate incorporation into DNA, thereby intensifying the effectiveness of DNA synthesis inhibition. The affinity of clofarabine triphosphate for these enzymes is similar to or greater than that of deoxyadenosine triphosphate. In preclinical models, clofarabine has demonstrated the ability to inhibit DNA repair by incorporation into the DNA chain during the repair process. Clofarabine 5'-triphosphate also disrupts the integrity of mitochondrial membrane, leading to the release of the pro-apoptotic mitochondrial proteins, cytochrome C and apoptosis-inducing factor, leading to programmed cell death. | |
Record name | Clofarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00631 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Clofarabine | |
CAS RN |
123318-82-1 | |
Record name | Clofarabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123318-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clofarabine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123318821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00631 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clofarabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFARABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762RDY0Y2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clofarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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